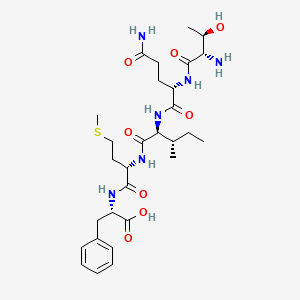![molecular formula C8H9IOS B14205208 1-Iodo-4-[(methanesulfinyl)methyl]benzene CAS No. 831224-94-3](/img/structure/B14205208.png)
1-Iodo-4-[(methanesulfinyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-[(methanesulfinyl)methyl]benzene is an organic compound with the molecular formula C8H9IOS This compound is characterized by the presence of an iodine atom and a methanesulfinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-4-[(methanesulfinyl)methyl]benzene typically involves the iodination of 4-[(methanesulfinyl)methyl]benzene. One common method includes the reaction of 4-[(methanesulfinyl)methyl]benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodo-4-[(methanesulfinyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The methanesulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Iodo-4-[(methanesulfinyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-[(methanesulfinyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methanesulfinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
1-Iodo-4-[(methanesulfinyl)methyl]benzene can be compared with other similar compounds such as:
4-Iodotoluene: Similar in structure but lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
4-Methylsulfonylbenzene: Contains a sulfonyl group instead of a methanesulfinyl group, leading to different chemical properties and reactivity.
4-Iodoanisole: Contains a methoxy group instead of a methanesulfinyl group, resulting in different applications and reactivity.
Properties
CAS No. |
831224-94-3 |
|---|---|
Molecular Formula |
C8H9IOS |
Molecular Weight |
280.13 g/mol |
IUPAC Name |
1-iodo-4-(methylsulfinylmethyl)benzene |
InChI |
InChI=1S/C8H9IOS/c1-11(10)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
DGAJNNJZABXBSA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
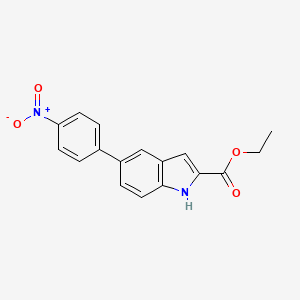
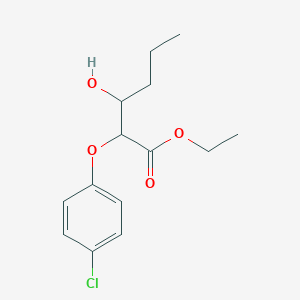
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)
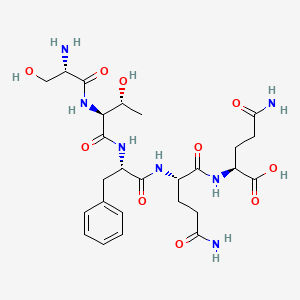
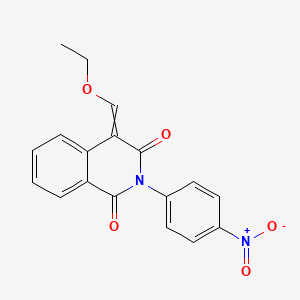
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
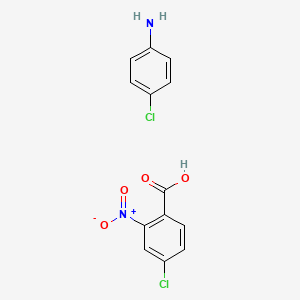
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)

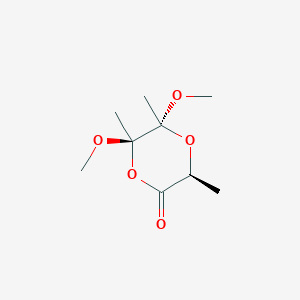
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
